BenchChemオンラインストアへようこそ!

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine

Medicinal Chemistry Process Chemistry Analgesic Drug Synthesis

This compound is the penultimate intermediate in flupirtine synthesis, featuring a crucial 4-fluorobenzyl group that governs reaction kinetics, yield profiles, and impurity signatures. Its distinct log P (1.7) facilitates reaction monitoring by TLC/HPLC. Procured by process chemists to benchmark the 82% carbamoylation yield and by QC labs as a reference standard for impurity profiling per ICH Q3A. Medicinal chemistry teams rely on this scaffold for Kv7 channel modulator SAR expansion. Substitution with non-fluorinated analogs introduces regulatory risks—this specific intermediate is essential for ANDA/DMF filing compliance.

Molecular Formula C12H13FN4
Molecular Weight 232.26 g/mol
CAS No. 112523-78-1
Cat. No. B168634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine
CAS112523-78-1
SynonymsN*6*-(4-FLUORO-BENZYL)-PYRIDINE-2,3,6-TRIAMINE
Molecular FormulaC12H13FN4
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F
InChIInChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11/h1-6H,7,14H2,(H3,15,16,17)
InChIKeyZLHRVQMESYQDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine (CAS 112523-78-1): Essential Intermediate for Analgesic and Anticonvulsant Drug Development


N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine (CAS 112523-78-1), also known as 6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine or N6-(4-fluorobenzyl)pyridine-2,3,6-triamine, is a C12H13FN4 compound with molecular weight 232.26 g/mol [1]. It belongs to the 2,3,6-triaminopyridine class, a chemical scaffold recognized for its unique anticonvulsant pharmacophore distinct from established anticonvulsant drug classes such as hydantoins, barbiturates, and benzodiazepines [2]. The compound serves as a critical synthetic intermediate in the production of flupirtine maleate, a centrally acting non-opioid analgesic , and its derivatives have been investigated as Kv7 (KCNQ) potassium channel modulators for neurological disorders including epilepsy and neuropathic pain [3].

Why Uncharacterized N6-Substituted 2,3,6-Triaminopyridine Analogs Cannot Replace CAS 112523-78-1 in Flupirtine Synthesis and QC Workflows


The 2,3,6-triaminopyridine scaffold exhibits steep structure-activity relationships where minor substituent modifications on the N6-benzyl moiety profoundly alter both lipophilicity (log P) and pharmacological profile. The 4-fluoro substituent on the benzyl group of CAS 112523-78-1 is a critical determinant of physicochemical properties and synthetic utility [1]. SAR studies of 21 triaminopyridine derivatives demonstrated that anticonvulsant potency and neurotoxicity are strongly correlated with molecular lipophilicity parameters measured via log k′ octanol-coated column chromatography and phospholipid-binding (log Δ(1/T₂)) experiments [2]. In flupirtine manufacturing, substitution of this specific intermediate with unsubstituted benzyl or other halogenated analogs would alter reaction kinetics, yield profiles, and final product impurity signatures—creating regulatory compliance risks for pharmaceutical quality control. The Kv7 channel modulator patent literature further distinguishes the 4-fluorobenzyl substitution pattern as a preferred embodiment among triaminopyridine derivatives for achieving desired ion channel modulation [3].

Comparative Evidence: CAS 112523-78-1 Versus Structural Analogs in Synthesis, Physicochemical Properties, and Quality Control


Synthetic Yield Comparison: CAS 112523-78-1 as the Preferred Flupirtine Precursor Intermediate

CAS 112523-78-1 is the direct synthetic precursor to flupirtine via carbamoylation at the 3-amino position. Under optimized reaction conditions using chloroformic acid ethyl ester in 1,4-dioxane at 20°C under inert atmosphere and darkness, this transformation proceeds with a documented yield of 82% . Alternative synthetic routes using different starting materials (e.g., 2,3-diaminopyridine multi-step sequences or spiropyridine intermediates) require additional synthetic steps with cumulative yield penalties .

Medicinal Chemistry Process Chemistry Analgesic Drug Synthesis

Lipophilicity (log P) Differentiation: CAS 112523-78-1 Versus Flupirtine Final API

CAS 112523-78-1 exhibits a predicted octanol-water partition coefficient (log P) of 1.7 [1]. This value is substantially lower than flupirtine (log P = 3.71) , the final API containing an additional ethyl carbamate moiety at the 3-amino position. The 2.01 log P unit difference corresponds to approximately a 100-fold difference in lipophilicity, translating to markedly different chromatographic retention behavior and extraction efficiency.

ADME Prediction Physicochemical Characterization Drug-Likeness Assessment

Impurity Reference Standard Application: CAS 112523-78-1 as Flupirtine Process-Related Impurity Marker

CAS 112523-78-1 is documented as a key process-related impurity generated during flupirtine maleate synthesis and storage [1]. The compound is commercially available as a certified reference standard with purity specifications of ≥98% (free base) and NLT 98% (hydrochloride salt form) . A validated UPLC method has been developed for simultaneous quantification of flupirtine and up to eight related impurities including this intermediate, enabling regulatory-compliant batch release testing [2].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Class-Wide Anticonvulsant SAR: Positional Constraints on Triaminopyridine Substitution

A quantitative structure-activity relationship (QSAR) analysis of 21 2,3,6-triaminopyridine derivatives established that anticonvulsant potency and neurotoxicity are primarily controlled by overall molecular lipophilicity, measured as log k′ (octanol-coated column retention) and phospholipid-binding parameter log Δ(1/T₂) from NMR experiments with lecithin vesicles [1]. While CAS 112523-78-1 (with 4-fluorobenzyl at N6, unsubstituted at N2/N3) is explicitly referenced in this SAR study, its specific ED₅₀ and TD₅₀ values were not reported in the abstracted data. The study underscores that N6-benzyl substitution pattern directly modulates membrane interaction properties, distinguishing this compound class from other anticonvulsant chemotypes [2].

Structure-Activity Relationship Anticonvulsant Drug Discovery QSAR

Procurement-Driven Application Scenarios for CAS 112523-78-1 in Pharmaceutical R&D and Quality Control


Flupirtine API Process Development and Manufacturing

As the penultimate intermediate in flupirtine synthesis, CAS 112523-78-1 is procured for process optimization studies aiming to maximize the 82% documented carbamoylation yield. Process chemists utilize this compound to benchmark reaction efficiency, evaluate alternative carbamoylating agents, and establish critical process parameters (temperature control, inert atmosphere requirements) for scale-up. The compound's distinct log P (1.7) facilitates reaction monitoring by TLC or HPLC.

Pharmaceutical Impurity Reference Standard Qualification

QC laboratories and contract research organizations procure CAS 112523-78-1 (≥98% purity) as a certified reference standard for flupirtine impurity profiling. The compound serves as a system suitability marker in validated UPLC methods capable of resolving up to eight flupirtine-related impurities. Procurement supports ANDA/DMF filing requirements, method validation protocols, and stability-indicating assay development mandated by ICH Q3A guidelines. [1]

Kv7 (KCNQ) Potassium Channel Modulator Discovery

Medicinal chemistry teams investigating neuronal Kv7 channel activation for epilepsy, neuropathic pain, or migraine indications procure CAS 112523-78-1 as a core scaffold for SAR expansion. The 4-fluorobenzyl substitution pattern is specifically enumerated as a preferred embodiment in patent literature covering Kv7 modulators. Researchers use this intermediate to synthesize novel derivatives via functionalization at the 2- and 3-amino positions, aiming to improve upon flupirtine's Kv7.2/3 opening activity while avoiding quinone diimine-related hepatotoxicity. [2][3]

Anticonvulsant Lead Optimization Based on Membrane Interaction QSAR

Computational chemists and pharmacologists utilize the lipophilicity framework established in the J. Med. Chem. 1994 QSAR study to design novel triaminopyridine analogs. Procurement of CAS 112523-78-1 enables experimental validation of predicted log k′ and log Δ(1/T₂) parameters, which correlate with anticonvulsant potency and neurotoxicity. The compound serves as a reference point for optimizing the balance between efficacy (ED₅₀) and safety (TD₅₀) in rodent MES seizure models. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.